molecular formula C13H18O B14851738 2-(Cyclopropylmethyl)-4-isopropylphenol

2-(Cyclopropylmethyl)-4-isopropylphenol

Cat. No.: B14851738
M. Wt: 190.28 g/mol
InChI Key: APPGMKZHZRSFTA-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a cyclopropylmethyl group and a propan-2-yl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethyl)-4-(propan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The Grignard reagent, typically an organomagnesium compound, reacts with a suitable precursor to form the desired phenol derivative. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-4-(propan-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenol ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-(Cyclopropylmethyl)-4-(propan-2-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethyl)-4-(propan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thymol (5-methyl-2-(propan-2-yl)phenol): Similar in structure but lacks the cyclopropylmethyl group.

    Carvacrol (5-isopropyl-2-methylphenol): Another phenol derivative with different substituents.

Uniqueness

2-(Cyclopropylmethyl)-4-(propan-2-yl)phenol is unique due to the presence of both cyclopropylmethyl and propan-2-yl groups, which confer distinct chemical and physical properties. These structural features may result in different reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(cyclopropylmethyl)-4-propan-2-ylphenol

InChI

InChI=1S/C13H18O/c1-9(2)11-5-6-13(14)12(8-11)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3

InChI Key

APPGMKZHZRSFTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)CC2CC2

Origin of Product

United States

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